molecular formula C20H26N2O4S B7009628 N-[3-[[(3-hydroxyoxan-3-yl)methyl-methylamino]methyl]phenyl]benzenesulfonamide

N-[3-[[(3-hydroxyoxan-3-yl)methyl-methylamino]methyl]phenyl]benzenesulfonamide

Cat. No.: B7009628
M. Wt: 390.5 g/mol
InChI Key: SWPCEBOXTZXOAF-UHFFFAOYSA-N
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Description

N-[3-[[(3-hydroxyoxan-3-yl)methyl-methylamino]methyl]phenyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a hydroxyoxan ring, a methylamino group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[3-[[(3-hydroxyoxan-3-yl)methyl-methylamino]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-22(15-20(23)11-6-12-26-16-20)14-17-7-5-8-18(13-17)21-27(24,25)19-9-3-2-4-10-19/h2-5,7-10,13,21,23H,6,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPCEBOXTZXOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)CC3(CCCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[(3-hydroxyoxan-3-yl)methyl-methylamino]methyl]phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the hydroxyoxan ring, followed by the introduction of the methylamino group, and finally the attachment of the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[(3-hydroxyoxan-3-yl)methyl-methylamino]methyl]phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyoxan ring can be oxidized to form different derivatives.

    Reduction: The benzenesulfonamide moiety can be reduced under specific conditions.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyoxan ring can lead to the formation of ketones or aldehydes, while reduction of the benzenesulfonamide moiety can yield amines.

Scientific Research Applications

N-[3-[[(3-hydroxyoxan-3-yl)methyl-methylamino]methyl]phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[[(3-hydroxyoxan-3-yl)methyl-methylamino]methyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxan ring and methylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and molecules with hydroxyoxan rings. Examples include:

  • N-[3-[[(3-hydroxyoxan-3-yl)methyl]amino]methyl]phenyl]benzenesulfonamide
  • N-[3-[[(3-hydroxyoxan-3-yl)methyl]methylamino]methyl]phenyl]benzenesulfonamide

Uniqueness

What sets N-[3-[[(3-hydroxyoxan-3-yl)methyl-methylamino]methyl]phenyl]benzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

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